

Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Methyl-6-nitrobenzoic acid**, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its application in organic synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Methyl-6-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of **2-Methyl-6-nitrobenzoic acid** provides characteristic signals for its aromatic and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.998	d	Aromatic H
7.733	t	Aromatic H
7.608	d	Aromatic H
2.414	s	Methyl (-CH ₃)

Solvent: DMSO-d₆, Frequency:
399.65 MHz[2][3]

¹³C NMR (Carbon-13 NMR):

Specific experimental ¹³C NMR data for **2-Methyl-6-nitrobenzoic acid** is not readily available in public databases. However, based on its structure, the expected signals would include those for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-6-nitrobenzoic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Description
~3000	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1530	Asymmetric NO ₂ stretch
~1350	Symmetric NO ₂ stretch

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **2-Methyl-6-nitrobenzoic acid** and reveals its fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
181	~60	[M] ⁺ (Molecular Ion)
164	~100	[M-OH] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environment of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-Methyl-6-nitrobenzoic acid** is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[2][3] The sample should be fully dissolved, using vortexing or sonication if necessary.[2]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[2]
- Data Acquisition (¹H NMR): A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shifts are calibrated using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[2]

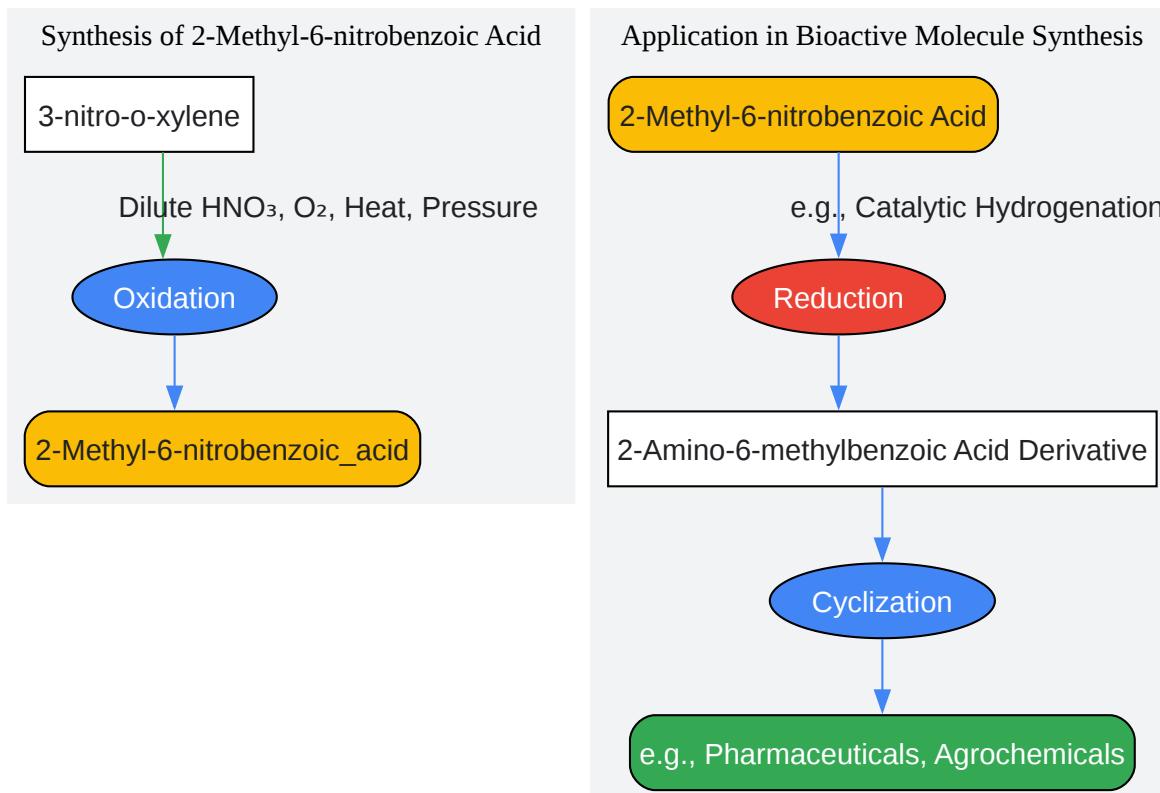
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of solid **2-Methyl-6-nitrobenzoic acid** is placed directly onto the ATR crystal (e.g., diamond).[2]
- Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-infrared range (4000-400 cm^{-1}).[2]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

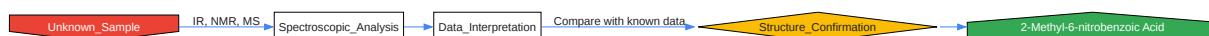
Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For solid samples, this may involve a direct insertion probe.
- Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow and Applications


2-Methyl-6-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly for the production of bioactive molecules such as pharmaceuticals and agrochemicals.[1] A common synthetic pathway involves the oxidation of 3-nitro-o-xylene.[4] The resulting **2-Methyl-6-nitrobenzoic acid** can then be further modified, for example, through reduction of the nitro group to an amine, to serve as a precursor for more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and application workflow of **2-Methyl-6-nitrobenzoic acid**.

The logical relationship for the structural elucidation of an unknown sample suspected to be **2-Methyl-6-nitrobenzoic acid** would follow a standard analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2-Methyl-6-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 4. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120224#2-methyl-6-nitrobenzoic-acid-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com